2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic compound with the molecular formula C17H15Cl2N3O3S and a molecular weight of 412.29 g/mol. This compound is classified as a thiazolo-pyrimidine derivative and is primarily used in research settings due to its potential biological activities, particularly as an anti-inflammatory agent. Its structural complexity arises from the presence of both dichlorophenoxy and thiazolo-pyrimidine moieties, which contribute to its pharmacological properties .
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves several key steps:
Technical details regarding the reaction mechanisms and purification methods (such as recrystallization or chromatography) are crucial for achieving high purity levels, often exceeding 95% .
The molecular structure of 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can be described as follows:
InChI=1S/C17H15Cl2N3O3S/c1-8-15(16(24)22-9(2)10(3)26-17(22)20-8)21-14(23)7-25-13-5-4-11(18)6-12(13)19/h4-6H,7H2,1-3H3,(H,21,23)
.This complex structure contributes to its potential interactions with biological targets.
The chemical reactivity of 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can be characterized by various reactions:
The mechanism of action for 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide primarily involves:
Data from molecular docking studies further support its role as a potential anti-inflammatory agent by demonstrating favorable binding interactions with COX enzymes.
The physical and chemical properties of 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its identity and purity during characterization .
The primary applications of 2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide are found within scientific research contexts:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: